4-(1-Bromoethyl)-1,2-difluorobenzene
Description
Contextualization within Halogenated Aromatic Compounds and Organofluorine Chemistry
Halogenated aromatic compounds are a cornerstone of synthetic organic chemistry, serving as versatile building blocks in a myriad of chemical transformations. The carbon-halogen bond provides a reactive handle for nucleophilic substitution and a wide array of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic frameworks, including those found in pharmaceuticals, agrochemicals, and materials science.
The field of organofluorine chemistry has witnessed exponential growth due to the profound impact of fluorine substitution on the properties of organic molecules. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnih.gov Consequently, fluorinated compounds are prevalent in a large percentage of modern pharmaceuticals. nih.gov The 1,2-difluorobenzene (B135520) moiety in the title compound is of particular interest, as the ortho-difluoro substitution pattern can influence the electronic properties and conformation of the aromatic ring.
Significance as a Versatile Synthetic Intermediate
The synthetic utility of 4-(1-Bromoethyl)-1,2-difluorobenzene is predicated on the reactivity of its bromoethyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and cyanides, through Sₙ2 reactions. Such transformations would yield a diverse array of substituted 1,2-difluorobenzene derivatives, which could then be further elaborated into more complex target molecules.
Furthermore, the bromine atom could potentially be eliminated to form a vinyl group, providing a pathway to styrenic derivatives. These, in turn, can undergo polymerization or participate in various addition reactions. The difluorinated aromatic ring is expected to be relatively stable under these conditions, making it a suitable scaffold for these transformations.
Overview of Academic Research Perspectives and Methodologies
The primary sources of information for this compound are commercial chemical suppliers, which provide basic data such as its CAS number and molecular formula. The lack of peer-reviewed research articles suggests that this compound may be a novel or underexplored building block in organic synthesis. Future research endeavors would be necessary to fully elucidate its reaction scope and potential applications. Methodologies to investigate this compound would likely involve standard techniques for organic synthesis, including spectroscopic analysis (NMR, IR, Mass Spectrometry) to characterize reaction products and kinetic studies to understand its reactivity.
Properties
IUPAC Name |
4-(1-bromoethyl)-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSIQVNBLINEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150881-71-3 | |
| Record name | 4-(1-bromoethyl)-1,2-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Isomeric Considerations for 4 1 Bromoethyl 1,2 Difluorobenzene
Comprehensive Analysis of Molecular Architecture
The structural foundation of 4-(1-Bromoethyl)-1,2-difluorobenzene is a benzene (B151609) ring substituted with two fluorine atoms and a 1-bromoethyl group. The precise arrangement of these substituents is critical to the molecule's identity and chemical properties.
Regiochemical Position of the 1-Bromoethyl Moiety
The nomenclature "4-(1-Bromoethyl)" specifies that the bromoethyl group is attached to the fourth carbon of the difluorinated benzene ring. This places it directly opposite the fluorine atom at the 1-position, a para arrangement. This regiochemistry significantly influences the electronic environment of the aromatic ring.
Stereochemical Aspects of the Chiral 1-Bromoethyl Carbon
A crucial feature of the 1-bromoethyl group is the presence of a chiral center at the carbon atom bonded to both the bromine atom and the benzene ring. This carbon is attached to four different groups: a hydrogen atom, a methyl group, a bromine atom, and the 4-(1,2-difluorophenyl) group. Consequently, this compound can exist as a pair of enantiomers, (R)-4-(1-bromoethyl)-1,2-difluorobenzene and (S)-4-(1-bromoethyl)-1,2-difluorobenzene. The synthesis of this compound without the use of chiral catalysts or resolutions would typically result in a racemic mixture, containing equal amounts of both enantiomers.
Advanced Spectroscopic Methods in Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Fluorine-19 Nuclei
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 1-bromoethyl group. The aromatic region would likely display complex multiplets due to spin-spin coupling between the protons and with the adjacent fluorine atoms. The methine proton of the 1-bromoethyl group would appear as a quartet due to coupling with the three methyl protons. The methyl protons, in turn, would present as a doublet, being split by the single methine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon environment. The spectrum would show signals for the two carbons of the 1-bromoethyl group and six distinct signals for the aromatic carbons, two of which would be significantly affected by direct bonding to fluorine, exhibiting large carbon-fluorine coupling constants. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine and bromoethyl substituents.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals would likely appear as complex multiplets due to coupling to each other (ortho-coupling) and to the neighboring aromatic protons.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | |||
| Aromatic-H | 7.0 - 7.4 | Multiplet | J(H,H), J(H,F) |
| CH(Br)CH₃ | ~5.2 | Quartet | J(H,H) ≈ 7 |
| CH(Br)CH₃ | ~2.0 | Doublet | J(H,H) ≈ 7 |
| ¹³C | |||
| Aromatic C-F | 145 - 160 | Doublet | ¹J(C,F) ≈ 245 |
| Aromatic C-H | 110 - 130 | Multiplet | J(C,F), J(C,H) |
| Aromatic C-C | 135 - 145 | Multiplet | J(C,F) |
| CH (Br)CH₃ | 40 - 50 | Singlet | |
| CH(Br)CH ₃ | 20 - 30 | Singlet | |
| ¹⁹F | |||
| Aromatic-F | -130 to -150 | Multiplet | J(F,F), J(F,H) |
Note: The predicted data in this table is based on typical chemical shifts and coupling constants for similar structural motifs and should be considered as an estimation in the absence of experimentally determined spectra.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.
Molecular Ion Peak: The mass spectrum of this compound would exhibit a characteristic molecular ion peak [M]⁺. Due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak would appear as two peaks of almost equal intensity, separated by two mass units (m/z).
Fragmentation Analysis: The primary fragmentation pathway would likely involve the loss of the bromine atom, leading to a significant fragment ion. Another common fragmentation would be the cleavage of the ethyl group, resulting in ions corresponding to the difluorophenyl moiety and the bromoethyl fragment.
Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₈H₇⁷⁹BrF₂]⁺ | 220 | Molecular ion with ⁷⁹Br |
| [C₈H₇⁸¹BrF₂]⁺ | 222 | Molecular ion with ⁸¹Br |
| [C₈H₇F₂]⁺ | 125 | Loss of Br |
Note: The predicted m/z values are for the most abundant isotopes, and the relative intensities of the peaks would depend on the stability of the respective fragment ions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
The primary functional groups contributing to the vibrational spectrum include the C-H bonds of the aromatic ring and the ethyl group, the C-C bonds within the benzene ring, the C-F bonds, and the C-Br bond.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are anticipated to appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The ethyl group's C-H stretching vibrations will likely be observed in the 2980-2850 cm⁻¹ range.
Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce bands in the 1600-1450 cm⁻¹ region.
C-F Stretching: The strong electronegativity of fluorine results in strong absorption bands for C-F stretching, typically found in the 1250-1000 cm⁻¹ range. The precise position will be influenced by the presence of two adjacent fluorine atoms.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
The following interactive table summarizes the expected vibrational modes for this compound based on characteristic functional group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2980 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-F | Stretching | 1250 - 1000 |
| C-Br | Stretching | 600 - 500 |
Comparative Structural Analysis with Related Brominated Difluorobenzene Isomers
Distinguishing Features from 4-(2-Bromoethyl)-1,2-difluorobenzene
The most direct structural isomer of the titular compound is 4-(2-Bromoethyl)-1,2-difluorobenzene. The key distinguishing feature between these two molecules is the position of the bromine atom on the ethyl side chain. In this compound, the bromine is attached to the carbon atom directly bonded to the benzene ring (the benzylic position), whereas in 4-(2-Bromoethyl)-1,2-difluorobenzene, it is bonded to the terminal carbon of the ethyl group. smolecule.com
This seemingly minor difference has significant chemical and spectroscopic implications:
Reactivity: The benzylic C-Br bond in this compound is expected to be more reactive in nucleophilic substitution reactions due to the stabilization of the resulting benzylic carbocation intermediate.
NMR Spectroscopy: In ¹H NMR spectroscopy, the methine proton (-CHBr-) in this compound would appear as a quartet, coupled to the adjacent methyl protons. The methyl protons would appear as a doublet. In contrast, 4-(2-Bromoethyl)-1,2-difluorobenzene would show two triplets for the two non-equivalent methylene (B1212753) groups (-CH₂CH₂Br).
Mass Spectrometry: The fragmentation patterns in mass spectrometry would also differ. This compound would likely show a prominent peak corresponding to the loss of a bromine radical to form a stable benzylic cation.
The table below provides a comparative overview of the structural and expected spectroscopic differences.
| Feature | This compound | 4-(2-Bromoethyl)-1,2-difluorobenzene |
| Bromine Position | Benzylic carbon (C1 of ethyl) | Terminal carbon (C2 of ethyl) |
| Expected ¹H NMR (ethyl group) | Quartet (CH) and Doublet (CH₃) | Two Triplets (CH₂CH₂) |
| Expected Reactivity | Higher in Sₙ1 reactions | Lower in Sₙ1 reactions |
Structural Relationships to 1-(Bromomethyl)-2,4-difluorobenzene and Other Bromofluorotoluenes
A comparison with bromofluorotoluenes, such as 1-(Bromomethyl)-2,4-difluorobenzene, reveals further structural nuances. The primary difference here lies in the length of the alkyl chain attached to the benzene ring.
Substitution Pattern: The fluorine atoms in 1-(Bromomethyl)-2,4-difluorobenzene are at positions 2 and 4 relative to the bromomethyl group, whereas in the primary compound of this article, they are at positions 1 and 2 relative to the bromoethyl group at position 4. This variation in the substitution pattern on the aromatic ring will influence the electronic environment of the ring and, consequently, its reactivity and spectroscopic properties.
These structural relationships are summarized in the following table.
| Compound | Alkyl Substituent | Fluorine Positions |
| This compound | 1-Bromoethyl | 1, 2 (relative to ethyl group at 4) |
| 1-(Bromomethyl)-2,4-difluorobenzene | Bromomethyl | 2, 4 (relative to bromomethyl at 1) |
Sophisticated Synthetic Methodologies for 4 1 Bromoethyl 1,2 Difluorobenzene
Strategies for Regioselective Bromination of Difluorobenzene Precursors
The initial step in many synthetic routes involves the regioselective introduction of a bromine atom onto the 1,2-difluorobenzene (B135520) ring. The fluorine atoms are deactivating yet ortho-, para-directing substituents, which influences the position of electrophilic attack. The desired precursor is 4-bromo-1,2-difluorobenzene (B1265499), where bromination occurs at the position para to one fluorine atom and meta to the other.
Electrophilic aromatic substitution (EAS) is the classical method for halogenating aromatic rings. msu.edu In this reaction, a potent electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org For the bromination of 1,2-difluorobenzene, the reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst.
The mechanism involves the activation of bromine by the Lewis acid, such as iron(III) bromide (FeBr₃), to generate a highly electrophilic species that can overcome the deactivating effect of the fluorine atoms and the aromatic stability of the ring. libretexts.orgwvu.edu The catalyst polarizes the Br-Br bond, creating a complex that effectively delivers a "Br⁺" equivalent to the aromatic ring. libretexts.org This initial attack temporarily disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgminia.edu.eg In a final, rapid step, a proton is removed from the intermediate, restoring the aromatic ring and yielding the brominated product. msu.edu
Achieving high regioselectivity for the 4-position is crucial. The directing effects of the two fluorine atoms are key. While both are ortho, para-directors, the position para to one of the fluorine atoms (C4) is sterically most accessible and electronically favored. Advanced methodologies have focused on optimizing catalyst systems to enhance this selectivity. For instance, the use of shape-selective zeolite catalysts, such as HY or HM zeolites, in combination with a Lewis acid, has been shown to improve the yield and selectivity of bromination for certain aromatic substrates by influencing the transition state within the catalyst's pores. google.com
Table 1: Comparison of Catalysts for Electrophilic Bromination
| Catalyst System | Role | Advantages |
|---|---|---|
| FeBr₃ / Br₂ | Lewis acid; activates bromine | Traditional, well-established method |
| AlCl₃ / Br₂ | Strong Lewis acid; activates bromine | High reactivity |
| Zeolite HY + Lewis Acid | Shape-selective catalyst | Can enhance para-selectivity and yield |
Radical bromination serves a different purpose than electrophilic aromatic substitution. Instead of substituting a hydrogen on the aromatic ring, radical reactions target C-H bonds on alkyl side chains, particularly at the benzylic position. pearson.com This method is not used to brominate the difluorobenzene ring itself but is fundamental for a later step in the synthesis of 4-(1-Bromoethyl)-1,2-difluorobenzene (see section 3.2.2).
The reaction is initiated by the homolytic cleavage of a bromine source, often using heat or UV light. oregonstate.edu This generates bromine radicals (Br•), which are highly selective for abstracting the weakest C-H bond in the substrate. stackexchange.com In alkylbenzenes, the C-H bonds at the benzylic position (the carbon atom directly attached to the aromatic ring) are significantly weaker than other alkyl or aromatic C-H bonds. This is because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. pearson.com
A common and highly effective reagent for this transformation is N-Bromosuccinimide (NBS). researchgate.net NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over competing electrophilic addition to any potential double bonds or ring bromination. The reaction is typically initiated with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net
Introduction of the Chiral 1-Bromoethyl Moiety
Once the 4-bromo-1,2-difluorobenzene precursor is obtained, the focus shifts to constructing the ethyl group and then selectively brominating it to create the target molecule. An alternative pathway involves first introducing the ethyl group onto 1,2-difluorobenzene and then performing the bromination steps. The latter approach is often preferred.
The introduction of an ethyl group onto the difluorobenzene ring is commonly achieved via Friedel-Crafts alkylation. This reaction involves treating the aromatic ring (e.g., 1,2-difluorobenzene) with an alkylating agent, such as ethyl chloride or ethene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The catalyst generates a carbocation or a highly polarized complex that acts as the electrophile. The ethyl group is an activating, ortho-, para-director, leading to the formation of 4-ethyl-1,2-difluorobenzene (B13232698) as a major product.
Alternatively, organometallic routes can offer greater control. This can involve a two-step process where 1,2-difluorobenzene is first lithiated using an organolithium reagent like n-butyllithium. google.com This creates a potent nucleophile that can then react with an ethyl electrophile, such as ethyl iodide, to form the C-C bond with high regioselectivity.
With the precursor 4-ethyl-1,2-difluorobenzene in hand, the crucial bromination of the side chain is performed. As detailed in section 3.1.2, this transformation relies on a free radical mechanism to achieve high selectivity for the benzylic position (the alpha-carbon). pearson.com
The reaction of 4-ethyl-1,2-difluorobenzene with N-Bromosuccinimide (NBS) and a radical initiator in a non-polar solvent like carbon tetrachloride is the standard method. researchgate.net The initiator generates bromine radicals that selectively abstract a hydrogen atom from the alpha-carbon of the ethyl group. This selectivity is driven by the superior stability of the intermediate benzylic radical compared to the primary radical that would form from abstraction at the terminal methyl group. youtube.com The resulting benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form this compound and a new bromine radical, propagating the chain reaction. pearson.com
Table 2: Reagents for Selective Alpha-Bromination
| Reagent | Function | Initiator | Common Solvent |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine source for radical substitution | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) |
| Bromine (Br₂) with light | Bromine source and radical precursor | UV light (hν) | Non-polar solvents |
The alpha-carbon in this compound is a stereocenter. The standard radical bromination of 4-ethyl-1,2-difluorobenzene results in a racemic mixture (an equal amount of both R and S enantiomers). This is because the intermediate benzylic radical is trigonal planar, and the subsequent attack by bromine can occur from either face with equal probability. youtube.com
Achieving stereocontrol to produce a single enantiomer requires more sophisticated asymmetric synthesis strategies. Direct stereoselective radical bromination is challenging. A common alternative approach involves the following steps:
Asymmetric Ketone Reduction: The synthesis begins with 4-acetyl-1,2-difluorobenzene. This ketone is reduced to the corresponding alcohol using a chiral reducing agent or a catalyst. This step establishes the stereocenter with high enantiomeric excess.
Conversion of Alcohol to Bromide: The resulting chiral alcohol is then converted to the bromide. This is often accomplished using reagents like phosphorus tribromide (PBr₃) or via an Appel reaction. These reactions can proceed with a predictable stereochemical outcome, typically inversion of configuration at the chiral center, thus transferring the stereochemistry of the alcohol to the final bromo-product.
Another advanced strategy involves the use of chiral catalysts that can influence the trajectory of the bromine radical attack in a direct bromination reaction, although this remains a specialized area of research.
Optimization of Reaction Conditions and Catalyst Systems
The synthesis of this compound via benzylic bromination of 1,2-difluoro-4-ethylbenzene is highly dependent on the precise control of reaction conditions and the selection of an appropriate catalytic system. Optimization of these parameters is crucial for maximizing yield, ensuring high selectivity for the desired product, and minimizing the formation of byproducts, such as isomers or products of aromatic ring bromination.
Role of Lewis Acids and Transition Metal Catalysts in Bromination
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of benzylic bromination reactions. Both Lewis acids and transition metal complexes have been explored to facilitate the formation of this compound under milder conditions than traditional free-radical methods initiated by UV light or high temperatures.
Lewis Acids: Lewis acids have been shown to effectively catalyze benzylic bromination using N-bromoimide reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govnih.gov Zirconium(IV) chloride (ZrCl₄) has demonstrated particularly high catalytic activity for this transformation. nih.govnih.gov The proposed mechanism suggests that the Lewis acid interacts with the brominating agent, facilitating the generation of a bromine radical, which then initiates the radical chain reaction at the benzylic position. nih.govresearchgate.net This catalytic approach allows the reaction to proceed efficiently under mild conditions, often at room temperature, which can improve selectivity and reduce energy consumption. nih.gov In contrast to Lewis acid catalysis which promotes side-chain bromination, Brønsted acids tend to promote electrophilic aromatic ring bromination. nih.govnih.gov
The table below summarizes the catalytic activity of various metal halides in the benzylic bromination of toluene, a model substrate, highlighting the superior performance of Zirconium(IV) chloride.
| Catalyst (mol%) | Brominating Agent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| ZrCl₄ (5) | DBDMH | 0.5 | >99 | nih.gov |
| FeCl₃ (5) | DBDMH | 1 | >99 | nih.gov |
| AlCl₃ (5) | DBDMH | 1 | >99 | nih.gov |
| ZnCl₂ (5) | DBDMH | 24 | 10 | nih.gov |
| CuCl₂ (5) | DBDMH | 24 | <5 | nih.gov |
Transition Metal Catalysts: While more commonly associated with cross-coupling reactions of the resulting benzyl (B1604629) bromides, transition metals can also play a role in the bromination step itself. researchgate.net Certain transition metal complexes can mediate the generation of radical species or activate the C-H bond at the benzylic position, making it more susceptible to bromination. rsc.org For instance, systems involving manganese and copper have been used to mediate reactions with benzylic halides. rsc.org The development of efficient transition-metal-catalyzed bromination reactions remains an active area of research, aiming to provide alternative pathways with unique selectivity profiles compared to traditional radical or Lewis acid-catalyzed methods.
Solvent Effects and Temperature Control in Reaction Selectivity
The choice of solvent and the precise control of temperature are critical parameters that significantly influence the selectivity and efficiency of the benzylic bromination of 1,2-difluoro-4-ethylbenzene.
Solvent Effects: The solvent can affect the reactivity and selectivity of the brominating agent and influence the stability of intermediates in both radical and ionic pathways. gla.ac.uk Traditionally, non-polar chlorinated solvents like carbon tetrachloride (CCl₄) were used for Wohl-Ziegler brominations due to their inertness. masterorganicchemistry.com However, due to toxicity and environmental concerns, there has been a significant shift towards more benign alternatives. researchgate.net
Studies have shown that aprotic solvents are generally favored for photochemical benzylic brominations. rsc.org Acetonitrile, for example, has emerged as a suitable replacement for chlorinated solvents, often improving the yield and reproducibility of the process. researchgate.net Supercritical carbon dioxide (scCO₂) has also been investigated as an environmentally benign medium for free-radical side-chain brominations, showing selectivities similar to those in conventional organic solvents. nih.gov The polarity of the solvent can dictate the course of the reaction; for instance, in some systems, the addition of water can completely switch the regioselectivity from side-chain bromination to aromatic ring bromination. researchgate.net
The following table illustrates the effect of different solvents on the yield of benzylic bromination for a model substrate.
| Solvent | Yield (%) | Notes | Reference |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | High | Classic Wohl-Ziegler conditions, now phased out. | masterorganicchemistry.com |
| Acetonitrile (CH₃CN) | High | Environmentally preferable alternative to CCl₄. | researchgate.net |
| 1,2-Dichlorobenzene | 92 | Superior to CCl₄ in specific cases. | researchgate.net |
| Supercritical CO₂ | High | Environmentally benign alternative. | nih.gov |
| Methyl Pivalate | Good | Benign organic solvent alternative. | researchgate.net |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. epitomejournals.comwjpmr.com This involves a focus on maximizing atom economy, improving reaction efficiency, and utilizing safer reagents and conditions. acsgcipr.org
Atom Economy and Reaction Efficiency
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com In the context of bromination, the choice of brominating agent has a significant impact on the atom economy.
Traditional methods using molecular bromine (Br₂) for substitution reactions have a theoretical maximum atom economy of only 50%, as one mole of hydrogen bromide (HBr) is produced as a byproduct for every mole of brominated product. ias.ac.inresearchgate.net
Reaction with Br₂: R-H + Br₂ → R-Br + HBr
Reagents like N-Bromosuccinimide (NBS) are often used, but they also result in a stoichiometric amount of succinimide (B58015) as a byproduct, leading to a lower atom economy. chegg.com
Reaction with NBS: R-H + NBS → R-Br + Succinimide
To improve atom economy, methods that utilize both bromine atoms from Br₂ or regenerate the active brominating species are preferred. For instance, oxidative bromination systems using a catalytic source of bromide in conjunction with an oxidant like hydrogen peroxide (H₂O₂) can achieve higher atom efficiency, as the byproduct is water. researchgate.net
Reaction with H₂O₂/HBr: R-H + HBr + H₂O₂ → R-Br + 2H₂O
| Bromination Method | Byproduct(s) | Theoretical Atom Economy (%) |
|---|---|---|
| Molecular Bromine (Br₂) | HBr | ~50% (if HBr is not utilized) |
| N-Bromosuccinimide (NBS) | Succinimide | <50% (depends on substrate) |
| H₂O₂ / NaBr | H₂O, Na⁺ | High |
Development of Environmentally Benign Reagents and Processes
A core tenet of green chemistry is the replacement of hazardous substances with safer, more environmentally benign alternatives. rasayanjournal.co.in
Benign Reagents: Significant efforts have been made to replace hazardous brominating agents like liquid bromine and solvents like carbon tetrachloride. researchgate.netias.ac.in
Brominating Agents: Safer alternatives include solid, stable reagents like NBS and DBDMH. cambridgescholars.com More advanced, eco-friendly systems involve the in situ generation of the active brominating species. For example, a reagent prepared from an alkaline mixture of sodium bromide and sodium bromate (B103136) can be used, which avoids the handling of corrosive liquid bromine and demonstrates high bromine atom efficiency. ias.ac.inresearchgate.net Similarly, systems using hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂) are considered green as the only byproduct is water. researchgate.netresearchgate.net
Solvents: The replacement of carcinogenic and ozone-depleting chlorinated solvents is a high priority. researchgate.net As mentioned previously, solvents like acetonitrile, ethyl acetate, methyl pivalate, and supercritical CO₂ are viable greener alternatives for benzylic bromination. researchgate.netnih.govresearchgate.net In some cases, reactions can be performed in water or even under solvent-free conditions, further enhancing the green profile of the synthesis. rsc.orgresearchgate.net
Benign Processes: The shift from batch to continuous flow manufacturing is a key process intensification strategy that aligns with green chemistry principles. rsc.org Continuous photochemical reactors, using LEDs as the light source, offer enhanced safety, better control over reaction parameters (temperature, residence time), and significantly higher throughput and mass efficiency compared to batch processes. rsc.org Other green techniques being explored include microwave-assisted synthesis and mechanochemical grinding procedures, which can reduce reaction times and energy consumption, often under solvent-free conditions. rasayanjournal.co.inmdpi.com
Mechanistic Investigations of Chemical Reactivity of 4 1 Bromoethyl 1,2 Difluorobenzene
Nucleophilic Substitution Reactions at the Benzylic Bromide Center
The benzylic position of 4-(1-bromoethyl)-1,2-difluorobenzene is a key site for chemical reactivity, particularly in nucleophilic substitution reactions. As a secondary benzylic halide, it can undergo substitution through either SN1 or SN2 pathways, with the preferred mechanism being heavily influenced by the electronic effects of the fluorine substituents and the specific reaction conditions employed. ucalgary.ca
Nucleophilic substitution reactions on benzylic halides can proceed through two primary mechanistic pathways: unimolecular (SN1) and bimolecular (SN2). ucalgary.ca The SN1 mechanism is a stepwise process initiated by the departure of the leaving group (bromide) to form a resonance-stabilized benzylic carbocation. libretexts.orgstackexchange.com This intermediate is then captured by a nucleophile. The stability of this carbocation is the determining factor for the SN1 pathway. libretexts.orgstackexchange.com
Conversely, the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This pathway is sensitive to steric hindrance at the reaction center and is favored by strong nucleophiles and polar aprotic solvents. libretexts.org
For this compound, a secondary benzylic halide, both pathways are theoretically possible. ucalgary.ca However, the strong electron-withdrawing nature of the fluorine atoms on the aromatic ring significantly destabilizes the carbocation intermediate, making the SN1 pathway less favorable. stackexchange.com This often leads to a greater propensity for the reaction to proceed via an SN2 or a mixed SN1/SN2 pathway, depending on the nucleophile's strength and the solvent's polarity. beilstein-journals.orgsemanticscholar.org Weak nucleophiles and polar protic solvents that can stabilize a carbocation may favor the SN1 route. libretexts.org
The two fluorine atoms on the benzene (B151609) ring exert a powerful influence on the reactivity of the benzylic bromide. Fluorine is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the entire aromatic ring and, crucially, of the benzylic carbon atom. stackexchange.com This increased electrophilicity at the benzylic carbon makes it a more favorable target for nucleophilic attack, thus potentially accelerating an SN2 reaction.
The stereochemical outcome of a nucleophilic substitution reaction provides critical insight into the dominant mechanistic pathway. beilstein-journals.orgsemanticscholar.org If an enantiomerically pure form of this compound were to undergo substitution, the stereochemistry of the product would be revealing.
SN2 Pathway : A pure SN2 reaction proceeds with a complete inversion of stereochemistry at the chiral center, often referred to as a Walden inversion. beilstein-journals.orgsemanticscholar.org The nucleophile attacks the carbon atom from the side opposite the bromide leaving group.
SN1 Pathway : A pure SN1 reaction involves the formation of a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a fully racemized product (a 50:50 mixture of enantiomers). beilstein-journals.orgsemanticscholar.org
In practice, a mixed mechanism can occur, resulting in a product with partial racemization and some degree of inversion. beilstein-journals.orgsemanticscholar.org For this compound, the strong electronic pull of the fluorine atoms suggests that reactions with strong nucleophiles would likely result in a high degree of stereochemical inversion, indicative of a dominant SN2 mechanism. nii.ac.jpresearchgate.net
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The carbon-bromine bond in this compound serves as a functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comtcichemicals.com Benzylic bromides are effective substrates for this transformation. nih.gov The catalytic cycle generally involves an oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The electron-withdrawing fluorine atoms can facilitate the initial oxidative addition step, which is often rate-limiting. This reaction is highly versatile, tolerating a wide range of functional groups on both coupling partners. tcichemicals.com
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(1-Phenylethyl)-1,2-difluorobenzene |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-(1-(4-Methoxyphenyl)ethyl)-1,2-difluorobenzene |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 4-(1-(Thiophen-2-yl)ethyl)-1,2-difluorobenzene |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 4-(1-Buten-3-yl)-1,2-difluorobenzene |
Table 1: Illustrative examples of potential Suzuki-Miyaura coupling reactions involving this compound. Conditions and products are based on established protocols for similar substrates. ugr.esikm.org.my
Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to functionalize this compound.
Stille Coupling : This reaction pairs the organic halide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Benzylic halides are known to be viable electrophiles in this reaction. wikipedia.orgharvard.edu
Negishi Coupling : Utilizing highly reactive organozinc reagents, the Negishi coupling is a powerful tool for C-C bond formation, often proceeding under mild conditions with palladium or nickel catalysts. wikipedia.orgorganic-chemistry.org The high reactivity of organozinc compounds necessitates strict anhydrous conditions due to their sensitivity to air and moisture. wikipedia.org This method is effective for coupling with benzylic halides. organic-chemistry.org
Heck Coupling : The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org While less common for benzylic halides, their use has been reported. nih.govacs.org The mechanism and regioselectivity can differ from the classic pathway, and nickel catalysts have been shown to be effective, sometimes favoring the formation of 1,1-disubstituted over 1,2-disubstituted olefins. nih.gov
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Stille | Organotin (R-SnR'₃) | High functional group tolerance; stable reagents | Toxicity of tin compounds and byproducts |
| Negishi | Organozinc (R-ZnX) | High reactivity; mild conditions | Air and moisture sensitivity of reagents |
| Heck | Alkene | Atom economy; readily available reagents | Typically used with aryl/vinyl halides; potential for side reactions |
Table 2: A comparative overview of Stille, Negishi, and Heck coupling protocols potentially applicable to this compound.
Ligand Design and Catalyst Tuning for Enhanced Efficiency
The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. The efficiency and selectivity of these reactions are highly dependent on the catalyst system, particularly the choice of ligand coordinated to the metal center (commonly palladium).
Ligand design plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition step, and promoting the reductive elimination step of the catalytic cycle. For substrates like this compound, which possess both an aryl system and a benzylic halide, catalyst tuning is essential to achieve selective coupling at the desired position. While the C(sp²)-F bonds are generally unreactive under these conditions, the C(sp³)-Br bond at the benzylic position is highly activated.
Research into Suzuki-Miyaura cross-coupling reactions of analogous bromo-compounds demonstrates that various parameters can be optimized for high product conversion. ikm.org.my The choice of base, catalyst loading, and temperature are all critical variables. ikm.org.my For instance, in the coupling of 4-bromoacetophenone with phenylboronic acid, sodium carbonate (Na₂CO₃) proved to be an effective base, and high conversion rates were achieved with low palladium loading at elevated temperatures. ikm.org.my Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, are of great interest as they offer easier recovery and reusability, aligning with the principles of green chemistry. ugr.esdoi.org
The following interactive table illustrates the impact of different ligands and bases on the yield of a representative Suzuki-Miyaura coupling reaction between a benzylic bromide and an arylboronic acid, based on findings from related systems.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 75 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 92 |
| Pd(OAc)₂ | dppf | Na₂CO₃ | DMF | 80 | 88 |
| PdCl₂(PPh₃)₂ | None | Et₃N | Ethanol | 78 | 65 |
Data is representative of typical Suzuki-Miyaura reactions involving benzylic bromides and may not reflect actual experimental results for this compound.
Electrophilic Aromatic Substitution on the Difluorobenzene Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. uci.edu The rate and regioselectivity of EAS on a substituted benzene ring are profoundly influenced by the nature of the substituents already present. vanderbilt.edulibretexts.org Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.orgyoutube.com
In this compound, the two fluorine atoms are the primary directors of incoming electrophiles. Halogens, including fluorine, are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the nucleophilicity of the aromatic ring compared to benzene. uci.eduvanderbilt.edu However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the carbocation intermediate (arenium ion) formed during the substitution. uci.eduresearchgate.net
For the 1,2-difluorobenzene (B135520) core, the directing effects of the two fluorine atoms must be considered collectively:
The fluorine at C-1 directs incoming electrophiles to the ortho (C-6) and para (C-4) positions. The C-2 position is already substituted.
The fluorine at C-2 directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. The C-1 position is already substituted.
The 1-bromoethyl group also influences the EAS reaction. As an alkyl halide, it is an electron-withdrawing group due to the electronegativity of bromine, thus deactivating the ring towards electrophilic attack. This deactivating effect adds to that of the fluorine atoms, making the aromatic ring significantly less reactive than benzene.
Furthermore, the 1-bromoethyl side chain itself can exhibit competitive reactivity under EAS conditions. The benzylic carbon-bromine bond is relatively weak and can be cleaved, especially in the presence of Lewis acids (e.g., AlCl₃, FeBr₃) that are often used as catalysts in EAS reactions like Friedel-Crafts alkylation and acylation. This can lead to side reactions, such as:
Elimination: Loss of HBr from the side chain to form 1,2-difluoro-4-vinylbenzene.
Rearrangement: The benzylic carbocation that could form upon C-Br bond cleavage is relatively stable and could undergo rearrangements or react with other nucleophiles present.
Self-condensation: The benzylic bromide can act as an electrophile, reacting with another molecule of the starting material in a Friedel-Crafts type alkylation.
Therefore, careful selection of reaction conditions is necessary to promote substitution on the aromatic ring while minimizing unwanted side reactions involving the bromoethyl group.
Reductive and Oxidative Transformations of the Compound
The 1-bromoethyl side chain is the primary site for reductive and oxidative transformations of this compound.
The carbon-bromine bond at the benzylic position is activated towards both nucleophilic substitution and reduction due to the adjacent aromatic ring, which can stabilize radical or anionic intermediates. gla.ac.ukchemistrysteps.com Selective reduction of this C-Br bond to a C-H bond, yielding 4-ethyl-1,2-difluorobenzene (B13232698), can be achieved using various methods while leaving the aromatic ring and the C-F bonds intact.
Common methods for selective benzylic dehalogenation include:
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) is a highly effective method for removing benzylic halogens.
Hydride Reagents: Reagents like sodium borohydride (NaBH₄) in a polar solvent or lithium aluminum hydride (LiAlH₄) can reduce the C-Br bond.
Radical Reactions: Using radical reducing agents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN).
The following table summarizes conditions for the selective reduction of benzylic bromides.
| Reagent System | Typical Conditions | Selectivity | Comments |
|---|---|---|---|
| H₂, Pd/C | Ethanol, Room Temp, 1 atm | High | Commonly used; does not reduce aryl C-F bonds. |
| NaBH₄ | DMSO or DMF, 100 °C | Good | Reduction is slower than for carbonyls. |
| LiAlH₄ | THF or Et₂O, 0 °C to RT | High | Highly reactive; must be used in aprotic solvents. |
| Bu₃SnH, AIBN | Toluene, 80-110 °C | High | Radical mechanism; useful for complex molecules. |
The benzylic position of the 1-bromoethyl group is susceptible to oxidation because it contains a benzylic hydrogen atom. The presence of the aromatic ring significantly enhances the reactivity of this position towards oxidizing agents. openstax.orgunizin.org
Strong oxidizing agents, such as hot, alkaline potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically cleave the entire alkyl side chain and oxidize the benzylic carbon to a carboxylic acid. libretexts.orgcsbsju.edu In this case, the product would be 3,4-difluorobenzoic acid. The reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one hydrogen on the benzylic carbon. openstax.orglibretexts.org
The reaction mechanism is complex but is thought to involve the formation of benzylic radical intermediates. unizin.orglibretexts.org The presence of the bromine atom on the side chain may lead to competitive elimination reactions (to form a styrene derivative) under the harsh oxidative conditions, potentially lowering the yield of the desired carboxylic acid.
Milder or more selective oxidation is challenging. Direct oxidation to a ketone (1-(3,4-difluorophenyl)ethan-1-one) is not straightforward from the bromide. A two-step process, involving initial nucleophilic substitution of the bromide with a hydroxyl group (hydrolysis) followed by oxidation of the resulting secondary alcohol, would be a more viable pathway to the corresponding ketone.
Advanced Applications in Organic Synthesis
Building Block for Complex Fluorinated Aromatic Scaffolds
The difluorobenzene core of the molecule serves as a fundamental scaffold for building larger, more elaborate fluorinated aromatic structures. The presence and positioning of the fluorine atoms are critical to the chemical reactivity and the properties of the resulting compounds.
Construction of Novel Biaryl and Heterobiaryl CompoundsBiaryl and heterobiaryl motifs are prevalent in pharmaceuticals, fine chemicals, and advanced materials.researchgate.netThe structure of 4-(1-Bromoethyl)-1,2-difluorobenzene is well-suited for participating in cross-coupling reactions to form these structures. The bromine atom on the ethyl side chain, while not directly on the aromatic ring, can be used to generate a stabilized carbocation or radical for subsequent reactions. More commonly, the aromatic ring itself can be functionalized. For instance, the carbon-hydrogen bonds on the difluorinated ring can be selectively activated and converted to a boronic ester, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with other aryl or heteroaryl halides.google.comrsc.orgThis provides a direct route to novel biaryl compounds containing the 1,2-difluorophenyl moiety.
Potential Synthetic Transformations
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| 1-Bromoethyl | Nucleophilic Substitution | Ethers, Amines, Thioethers |
| 1-Bromoethyl | Elimination | Styrene derivative |
| Aromatic Ring (C-H) | C-H Borylation | Arylboronic Ester |
| Arylboronic Ester | Suzuki Coupling | Biaryl Compound |
Precursor in the Development of Medicinal Chemistry Intermediates
Fluorinated building blocks are indispensable in drug discovery, with a significant percentage of new drugs containing fluorine. nih.gov The unique properties conferred by fluorine make compounds like this compound highly valuable as starting points for medicinal chemistry programs. nih.govnbinno.com
Intermediate in the Preparation of Antifungal Agents and Related DerivativesThe importance of difluorophenyl-containing structures is prominently illustrated in the field of antifungal agents.nih.govFor example, the potent, broad-spectrum antifungal drug Voriconazole is a triazole agent used to treat serious fungal infections.nih.goveuropa.euWhile Voriconazole itself contains a 2,4-difluorophenyl moiety, its synthesis highlights the general strategy for how this class of fluorinated building blocks is employed.nih.govresearchgate.net
The synthesis of Voriconazole involves a critical step where a ketone precursor, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is reacted with an organometallic pyrimidine derivative. researchgate.netgoogle.com This ketone is prepared from 1,3-difluorobenzene (an isomer of the benzene (B151609) ring in the title compound) via a Friedel-Crafts acylation. nih.gov this compound, as a structural isomer, serves as a valuable precursor for creating analogs of Voriconazole or other novel antifungal agents. By utilizing the 1,2-difluoro substitution pattern, medicinal chemists can systematically probe the structure-activity relationship of the drug, potentially leading to new agents with improved efficacy, a different spectrum of activity, or a more favorable safety profile. nih.govamazonaws.com
Role in Agrochemical Research and Development
Similar to the pharmaceutical industry, the agrochemical sector heavily relies on fluorinated compounds to develop new and effective herbicides, pesticides, and fungicides. The inclusion of fluorine can increase the biological activity and metabolic stability of a compound, leading to improved performance and lower application rates. Although specific, large-scale applications of this compound in commercial agrochemicals are not widely documented in public literature, its structural motifs are highly relevant. The difluorophenyl group and the reactive side chain make it an attractive starting material for the synthesis of novel agrochemical candidates, allowing researchers to create and test new compounds with potentially enhanced properties.
Design of Fluorinated Agrochemical Active Ingredients
The strategic incorporation of fluorine atoms into the molecular structure of pesticides is a widely employed strategy in the agrochemical industry to enhance the efficacy and selectivity of active ingredients. The presence of fluorine can lead to several beneficial effects:
Increased Biological Activity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with target enzymes or receptors in pests.
Enhanced Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This stability can make fluorinated agrochemicals more resistant to metabolic degradation in plants and insects, as well as to environmental degradation, prolonging their active lifespan.
Improved Cellular Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can facilitate its transport across biological membranes to reach its site of action.
Impact of Fluorination on Bioavailability and Lipophilicity in Agrochemicals
The bioavailability of an agrochemical, which is its ability to be absorbed and become available at the site of action, is critically influenced by its physicochemical properties, particularly lipophilicity.
Lipophilicity , often measured as the partition coefficient between octanol and water (log P), is a key determinant of how a compound interacts with biological systems. Fluorination can significantly impact lipophilicity. The replacement of hydrogen atoms with fluorine generally increases a molecule's lipophilicity. This is because fluorine is more hydrophobic than hydrogen.
Data on Lipophilicity Changes with Fluorination:
| Compound | log P (Predicted) | Change upon Fluorination |
| Ethylbenzene | 3.15 | - |
| 1,2-Difluoro-4-ethylbenzene | 3.65 | Increased |
Note: The log P values are estimated predictions and serve for comparative purposes.
This increased lipophilicity can lead to:
Enhanced absorption: A more lipophilic compound can more easily pass through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.
Improved transport: Once absorbed, the compound can be more readily transported within the plant or insect tissues.
However, an excessive increase in lipophilicity can sometimes have detrimental effects, such as reduced water solubility, which might hinder its application or movement in aqueous biological systems. Therefore, the degree and position of fluorination are carefully optimized during the design of new agrochemicals to achieve the desired balance of properties for optimal performance.
Utilization in Functional Materials and Specialty Chemicals
Fluorinated compounds are integral to the development of advanced materials due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic characteristics.
Monomer for Polymer Synthesis
The reactive bromoethyl group in "this compound" suggests its potential use as a monomer or a precursor to a monomer in polymerization reactions. The difluorinated aromatic ring could impart desirable properties to the resulting polymer, such as:
Chemical Inertness: The fluorine atoms can shield the polymer backbone from chemical attack.
Low Surface Energy: This can result in materials with non-stick and water-repellent properties.
Specific Dielectric Properties: The polarity of the C-F bonds can influence the dielectric constant of the polymer, making it suitable for applications in electronics.
Despite this potential, a review of the scientific and patent literature did not reveal specific instances of "this compound" being used as a monomer in polymer synthesis.
Precursor for Optoelectronic and Electronic Materials
The electronic properties of organic materials can be finely tuned by the introduction of fluorine atoms. The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated organic molecule. This tuning is crucial for the performance of organic electronic devices such as:
Organic Light-Emitting Diodes (OLEDs): Modifying the HOMO and LUMO levels can improve charge injection and transport, leading to higher efficiency and longer device lifetimes.
Organic Photovoltaics (OPVs): Adjusting the energy levels of donor and acceptor materials is essential for efficient charge separation and collection.
Organic Field-Effect Transistors (OFETs): Fluorination can enhance the stability of the material and influence its charge carrier mobility.
The difluorobenzene moiety in "this compound" makes it a plausible starting material for the synthesis of more complex molecules for these applications. The bromoethyl group could be chemically transformed to introduce other functional groups necessary for building larger conjugated systems. However, specific research detailing the synthesis of optoelectronic or electronic materials from this particular precursor is not currently available.
Future Perspectives and Emerging Research Directions
Development of Asymmetric Synthesis Methodologies for Chiral Derivatives
The single stereocenter in 4-(1-Bromoethyl)-1,2-difluorobenzene makes the development of enantioselective synthetic routes a primary objective. Access to enantiopure forms of this compound and its derivatives is critical for applications in medicinal chemistry, where stereochemistry often dictates biological activity.
Future research will likely focus on catalytic asymmetric methods to produce enantiomerically enriched (R)- and (S)-4-(1-bromoethyl)-1,2-difluorobenzene. Key areas of exploration include:
Transition Metal Catalysis: Enantioselective cross-coupling reactions of racemic secondary benzylic bromides have been successfully demonstrated using nickel and palladium catalysts with chiral ligands. acs.org Similar strategies could be adapted, employing chiral bis(oxazoline) or phosphine (B1218219) ligands to achieve kinetic resolution or stereoconvergent coupling of the racemic starting material.
Organocatalysis: Chiral Lewis bases have been shown to enable highly enantioselective cascade reactions involving benzylic bromides. organic-chemistry.orgacs.orgacs.org This approach could be applied to generate chiral derivatives through annulation or other carbon-carbon bond-forming reactions, where the catalyst controls the stereochemical outcome.
Enzymatic Resolution: Biocatalytic methods, such as kinetic resolution using lipases or hydrolases, offer a green and highly selective alternative for separating the enantiomers of the corresponding alcohol precursor, which can then be converted to the chiral bromide.
The successful development of these methodologies would provide reliable access to chiral building blocks, significantly broadening the scope of their application in the synthesis of complex, stereodefined molecules.
Exploration of Novel Catalytic Transformations Involving the Compound
The bromine atom at the benzylic position is a versatile functional handle for a wide array of catalytic transformations. Future research will undoubtedly explore its reactivity in various modern cross-coupling and functionalization reactions to construct more complex molecular architectures.
Emerging catalytic transformations applicable to this compound include:
Cross-Coupling Reactions: Beyond standard Suzuki and Sonogashira couplings, modern methodologies offer expanded possibilities.
Copper-Catalyzed C(sp³)–C(sp²) Coupling: This method allows for the coupling of benzylic bromides with arylboronic acids to form 1,1-diarylalkane motifs, which are prevalent in bioactive molecules. researchgate.net
Palladium-Catalyzed sp–sp³ Coupling: Efficient methods for coupling benzylic bromides with lithium acetylides can rapidly generate benzylic alkynes, which are versatile intermediates for further synthesis. rsc.org
Nickel-Catalyzed Enantioselective Coupling: The use of nickel catalysts with chiral ligands can facilitate the cross-coupling of racemic benzylic bromides with organoaluminum reagents to produce chiral propargyl compounds with high enantioselectivity. acs.org
Carbonylation Reactions: Palladium-catalyzed carbonylation of benzylic bromides in the presence of carbon monoxide provides a direct route to valuable carbonyl compounds. acs.orgacs.org When combined with other reagents in a cascade process, this can lead to the asymmetric synthesis of complex heterocyclic structures like chiral quinolinones. organic-chemistry.org
Radical-Mediated Reactions: Cooperative catalysis, combining a nucleophilic catalyst with a photocatalyst, can generate benzylic radicals from benzylic bromides under mild conditions. nih.govacs.org These radicals can then participate in Giese-type additions to electron-deficient alkenes, enabling the formation of new carbon-carbon bonds.
The following table summarizes potential catalytic transformations and their corresponding product classes.
| Catalytic System | Coupling Partner/Reagent | Resulting Product Class | Potential Application |
| Palladium/Chiral Ligand | Lithium Acetylides | Chiral Benzylic Alkynes | Intermediates for natural product and pharmaceutical synthesis. |
| Copper/Nitrogen Ligand | Arylboronic Acids | 1,1-Diarylalkanes | Synthesis of bioactive compounds. |
| Nickel/Chiral Pybox | Alkynylaluminum Reagents | Chiral Propargyl Aromatics | Building blocks for complex chiral molecules. |
| Palladium/Lewis Base | CO, Vinyl Benzoxazinanones | Chiral Dihydroquinolinones | Access to novel heterocyclic scaffolds. |
| Photocatalyst/Lutidine | Electron-Deficient Alkenes | Functionalized Benzylic Alkanes | C-C bond formation under mild conditions. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of reactive intermediates like benzylic bromides can present challenges in traditional batch chemistry, including issues with safety, scalability, and control over reaction parameters. Flow chemistry offers significant advantages by providing precise control over temperature, pressure, and reaction time, and enabling the safe handling of hazardous reagents. beilstein-journals.orgresearchgate.net
Future research will likely focus on integrating the synthesis and subsequent reactions of this compound into continuous flow systems. rsc.orgjst.org.in This approach offers several benefits:
Enhanced Safety: Flow reactors minimize the volume of reactive material at any given time, reducing the risks associated with exothermic reactions or the handling of toxic reagents. vapourtec.com
Improved Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reactions, higher yields, and better selectivity. researchgate.netresearchgate.net
Automation and Multi-step Synthesis: Flow systems can be readily automated and linked together to perform multi-step synthetic sequences without the need for isolating intermediates. rsc.orgcapes.gov.br This "telescoping" of reactions is particularly valuable for producing active pharmaceutical ingredients (APIs) and other fine chemicals efficiently. jst.org.in For example, a flow process could be designed for the initial bromination, followed immediately by an in-line catalytic coupling reaction.
The development of robust flow protocols will be crucial for the industrial-scale production and utilization of this building block, making it more accessible for a wider range of applications.
Rational Design of Derivatives for Targeted Synthetic Applications
The 1,2-difluorobenzene (B135520) motif is a key feature that makes this compound particularly attractive for medicinal chemistry and materials science. The fluorine atoms can significantly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. acs.orgnih.govnih.gov
Rational design of derivatives of this compound will be a key driver of future research. By understanding the structure-activity relationships (SAR) of difluorinated compounds, chemists can strategically design new molecules for specific purposes. drugdesign.orgnih.govresearchgate.net
Key aspects of rational design include:
Modulating Pharmacokinetic Properties: The introduction of the difluorophenyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate. ikprress.org The lipophilicity can also be fine-tuned by the strategic placement of fluorine.
Enhancing Protein-Ligand Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., C–F···C=O) with protein backbones, enhancing binding affinity and selectivity. acs.org Computational tools can be used to predict and design these interactions.
Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, which can be exploited to lock a ligand into a bioactive shape.
By combining the synthetic versatility of the bromoethyl group with the unique properties of the difluorinated ring, researchers can design and synthesize novel compounds with tailored properties for applications ranging from targeted therapeutics to advanced organic materials. nih.govikprress.org
Q & A
Q. What are the standard synthetic routes for preparing 4-(1-Bromoethyl)-1,2-difluorobenzene, and what reaction conditions are critical for optimal yield?
The synthesis typically involves nucleophilic aromatic substitution or bromination of difluorobenzene derivatives. A common method uses 4-(2-hydroxyethyl)-1,2-difluorobenzene treated with hydrobromic acid (HBr) under reflux, achieving yields up to 85% when HBr concentration is optimized (180 mM) . Continuous flow reactors are recommended for scalability and improved efficiency, reducing side products like dibromides . Key parameters include temperature control (-70°C for DAST-mediated fluorination) and solvent choice (dichloromethane or THF) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, with ¹⁹F NMR distinguishing fluorine environments . Mass spectrometry (MS) confirms molecular weight (221.04 g/mol), while X-ray crystallography resolves stereochemistry in crystalline derivatives . Purity assessment via HPLC with UV detection (λ = 254 nm) is standard, though halogen isotopes (e.g., ⁷⁹Br/⁸¹Br) may complicate MS interpretation .
Q. What are the primary applications of this compound in academic research?
It serves as a versatile intermediate in:
- Pharmaceuticals : Inhibiting multidrug resistance proteins (e.g., P-glycoprotein) in cancer therapy by modulating drug efflux .
- Organic Synthesis : Precursor for ionic liquids and triazole derivatives via Cu-catalyzed azide-alkyne cycloaddition (click chemistry) .
- Material Science : Building block for fluorinated polymers with enhanced thermal stability .
Q. How should this compound be stored to ensure stability?
Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent bromine loss via hydrolysis or photodegradation . Use desiccants to mitigate moisture-induced decomposition .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields across different synthetic protocols?
Discrepancies often arise from competing pathways (e.g., bromohydrin vs. dibromide formation). Kinetic studies using in-situ IR or Raman spectroscopy can identify intermediates and rate-determining steps . For example, DAST fluorination at -70°C suppresses side reactions, while higher temperatures favor elimination . Computational modeling (DFT) aids in predicting transition states and optimizing catalytic systems .
Q. What strategies enhance the compound's biological activity in drug-resistant cancer models?
Structure-activity relationship (SAR) studies reveal that the bromoethyl group enhances lipophilicity, improving membrane permeability . Modulating fluorine substitution (e.g., para vs. ortho) alters binding affinity to ATP-binding cassette (ABC) transporters . Co-administration with chemotherapeutics (e.g., doxorubicin) in vitro shows synergistic cytotoxicity via efflux pump inhibition .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Halogenated byproducts (e.g., 4-(2-chloroethyl)-1,2-difluorobenzene) complicate GC/MS analysis due to similar retention times. Coupling HPLC with high-resolution MS (HRMS) or ¹⁹F NMR enhances specificity . Isotope dilution assays using deuterated internal standards improve accuracy in pharmacokinetic studies .
Q. How does the compound's reactivity compare to analogs like 4-(2-Iodoethyl)-1,2-difluorobenzene?
Bromine’s moderate electronegativity balances reactivity and stability, unlike iodine (higher leaving-group ability but lower stability) . Substituent effects are quantified via Hammett σ constants: electron-withdrawing fluorines activate the benzene ring for electrophilic substitution, while bromoethyl groups direct reactivity to the ortho position .
Q. What decomposition pathways occur under ambient conditions, and how are they mitigated?
Hydrolysis of the C-Br bond generates 4-vinyl-1,2-difluorobenzene, detectable via GC-MS . Stabilizers like BHT (butylated hydroxytoluene) suppress radical-mediated degradation. Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
